Cas no 942-91-6 (S-(Thiobenzoyl)thioglycolic Acid)

S-(Thiobenzoyl)thioglycolic Acid structure
942-91-6 structure
Nombre del producto:S-(Thiobenzoyl)thioglycolic Acid
Número CAS:942-91-6
MF:C9H8O2S2
Megavatios:212.288619995117
MDL:MFCD00004927
CID:40372
PubChem ID:24849706

S-(Thiobenzoyl)thioglycolic Acid Propiedades químicas y físicas

Nombre e identificación

    • 2-(Benzothioylthio)acetic acid
    • S-(Thiobenzoyl)thioglycolic acid
    • Dithiobenzoic acid carboxymethyl ester
    • [(Phenylcarbonothioyl)thio]acetic acid
    • 2-(benzenecarbonothioylsulfanyl)acetic acid
    • (benzenecarbothioylsulfanyl)acetic acid
    • 2-((phenylcarbonothioyl)thio)acetic acid
    • 2-(benzenecarbothioylsulfanyl)acetic acid
    • Acetic acid,[(phenylthioxomethyl)thio]
    • Carboxymethyl dithiobenzoate
    • Dithiobenzoesaeurecarboxylmethylester
    • Dithiobenzoesaeurecarboxymethylester
    • Thiobenzoyl thioglycolate
    • Thiobenzoylthioacetic acid
    • (Thiobenzoylthio)acetic Acid
    • 2-[(Phenylthioxomethyl)thio]acetic acid (ACI)
    • Acetic acid, [(phenylthioxomethyl)thio]- (9CI)
    • Acetic acid, mercapto-, dithiobenzoate (8CI)
    • Benzoic acid, dithio-, carboxymethyl ester (6CI)
    • Benzoic acid, dithio-, ester with mercaptoacetic acid (7CI, 8CI)
    • 2-(Phenylcarbonothioylthio)acetic acid
    • 2-(Thiobenzoylthio)acetic acid
    • NSC 42331
    • NSC 68200
    • STK331992
    • 2-(benzenecarbonothioylsulfanyl)aceticacid
    • CHEMBL457019
    • MFCD00004927
    • Benzoic acid, dithio-, carboxymethyl ester
    • C9H8O2S2
    • CCG-51440
    • DB-057483
    • Thiobenzoylthioglycolic acid
    • ((Phenylthioxomethyl)thio)acetic acid
    • Benzoic acid, ester with mercaptoacetic acid
    • J-506228
    • S-Thiobenzoylthioglycolic acid
    • SR-01000640736-1
    • CS-W014999
    • S-(Thiobenzoyl)thioglycolic acid, 99%
    • DTXSID30240972
    • Benzoic acid, dithio-, ester with mercaptoacetic acid
    • (Benzothioylsulfanyl)acetic acid #
    • NSC42331
    • NSC-68200
    • [(phenylcarbonothioyl)sulfanyl]acetic acid
    • BP-30120
    • S-(Thiobenzoyl)thioglycolic acid; Dithiobenzoic acid carboxymethyl ester
    • ALBB-004078
    • NS00040371
    • 2-((Phenylcarbonothioyl)thio)aceticacid
    • HMS1531O09
    • NSC68200
    • T2401
    • Benzoic acid, carboxymethyl ester
    • SY053104
    • D77774
    • XBEIANFIOZTEDE-UHFFFAOYSA-
    • AKOS000321343
    • EINECS 213-393-0
    • InChI=1/C9H8O2S2/c10-8(11)6-13-9(12)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,11)
    • Maybridge4_003837
    • SCHEMBL162936
    • 942-91-6
    • NSC-42331
    • Acetic acid, [(phenylthioxomethyl)thio]-
    • 2-(Phenylcarbonothioylsulfanyl)acetic acid
    • AS-64489
    • Thiobenzoylsulfanylacetic acid
    • S-(Thiobenzoyl)thioglycolic Acid
    • MDL: MFCD00004927
    • Renchi: 1S/C9H8O2S2/c10-8(11)6-13-9(12)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,11)
    • Clave inchi: XBEIANFIOZTEDE-UHFFFAOYSA-N
    • Sonrisas: O=C(CSC(C1C=CC=CC=1)=S)O

Atributos calculados

  • Calidad precisa: 211.99700
  • Masa isotópica única: 211.99657184g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 2
  • Recuento de átomos pesados: 13
  • Cuenta de enlace giratorio: 4
  • Complejidad: 198
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 2.5
  • Carga superficial: 0
  • Recuento de constructos de variantes mutuas: nothing
  • Superficie del Polo topológico: 94.7Ų

Propiedades experimentales

  • Color / forma: Dark red liquid
  • Denso: 1.3790
  • Punto de fusión: 126.0 to 130.0 deg-C
  • Disolución: acetone: soluble25mg/mL, clear
  • PSA: 94.69000
  • Logp: 2.17990
  • Disolución: Soluble in water

S-(Thiobenzoyl)thioglycolic Acid Información de Seguridad

  • Símbolo: GHS07
  • Promover:warning
  • Palabra de señal:Warning
  • Instrucciones de peligro: H315,H319,H335
  • Declaración de advertencia: P261,P305+P351+P338
  • Número de transporte de mercancías peligrosas:UN 3335
  • Wgk Alemania:3
  • Código de categoría de peligro: 36/37/38
  • Instrucciones de Seguridad: S26-S36
  • Señalización de mercancías peligrosas: Xi
  • Términos de riesgo:R36/37/38
  • Nivel de peligro:IRRITANT

S-(Thiobenzoyl)thioglycolic Acid Datos Aduaneros

  • Código HS:29309070
  • Datos Aduaneros:

    China Customs Code:

    2930909090

    Overview:

    2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

S-(Thiobenzoyl)thioglycolic Acid PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Key Organics Ltd
AS-64489-25G
2-(benzenecarbothioylsulfanyl)acetic acid
942-91-6 >97%
25g
£357.00 2025-02-09
BAI LING WEI Technology Co., Ltd.
385880-25G
S-(Thiobenzoyl)thioglycolic acid, 99%
942-91-6 99%
25G
¥ 2081 2022-04-26
Chemenu
CM115159-25g
[(phenylcarbonothioyl)thio]acetic acid
942-91-6 95%+
25g
$218 2024-07-19
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
157880-10G
S-(Thiobenzoyl)thioglycolic Acid
942-91-6
10g
¥1738.53 2023-12-10
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
T2401-5G
S-(Thiobenzoyl)thioglycolic Acid
942-91-6 >97.0%(GC)(T)
5g
¥150.00 2024-04-15
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
S101895-5g
S-(Thiobenzoyl)thioglycolic Acid
942-91-6 99%
5g
¥387.90 2023-09-01
eNovation Chemicals LLC
K63111-25g
Acetic acid, 2-[(phenylthioxomethyl)thio]-
942-91-6 97%
25g
$140 2024-06-08
Alichem
A019122103-100g
2-((Phenylcarbonothioyl)thio)acetic acid
942-91-6 95%
100g
$660.19 2023-08-31
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S97930-1g
2-((Phenylcarbonothioyl)thio)acetic acid
942-91-6
1g
¥158.0 2021-09-07
SHENG KE LU SI SHENG WU JI SHU
sc-236687-10 g
S-(Thiobenzoyl)thioglycolic acid,
942-91-6
10g
¥895.00 2023-07-10

S-(Thiobenzoyl)thioglycolic Acid Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Reagents: Sodium bicarbonate ,  Hydrochloric acid Solvents: Water
Referencia
Thiobenzoylthioglycolic acid
Kurzer, Frederick; Lawson, Alexander, Organic Syntheses, 1962, 42, 100-3

Synthetic Routes 2

Condiciones de reacción
1.1 Reagents: Piperidine ,  Iodine Solvents: Tetrahydrofuran ;  rt
1.2 2 h, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  5 min, neutralized, reflux
1.4 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Referencia
2-(Phenylcarbonothioylsulfanyl)acetic acid
Moreno-Fuquen, Rodolfo; Grande, Carlos; Zuluaga, Fabio; Ellena, Javier; De Simone, Carlos A., Acta Crystallographica, 2010, 66(10),

Synthetic Routes 3

Condiciones de reacción
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ;  20 min, rt; rt → 40 °C; reflux
1.2 2 h, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized, rt → 90 °C; 5 h, reflux
1.4 Reagents: Hydrochloric acid Solvents: Water ;  neutralized, reflux; cooled; 30 min, cooled
Referencia
Antitumor compounds
, World Intellectual Property Organization, , ,

Synthetic Routes 4

Condiciones de reacción
1.1 Reagents: Magnesium ,  Iodine Solvents: Tetrahydrofuran ;  rt → 80 °C; 2 h, reflux; reflux → 0 °C
1.2 0 °C; 0 °C → rt
1.3 Solvents: Tetrahydrofuran ;  rt → 100 °C; 24 h, 100 °C
Referencia
Porphyrin and Galactosyl Conjugated Micelles for Targeting Photodynamic Therapy
Wu, De-Qun; Li, Ze-Yong; Li, Cao; Fan, Jian-Jun; Lu, Bo; et al, Pharmaceutical Research, 2010, 27(1), 187-199

Synthetic Routes 5

Condiciones de reacción
1.1 Solvents: Tetrahydrofuran ;  0 °C; 12 h, rt
1.2 Reagents: Sodium carbonate Solvents: Water ;  cooled; 24 h, 90 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Referencia
Asymmetric catalytic alkynylation of thiazolones and azlactones for synthesis of quaternary α-amino acid precursors
Meng, Beibei; Shi, Qian; Meng, Yuan; Chen, Jie; Cao, Weiguo; et al, Organic & Biomolecular Chemistry, 2021, 19(23), 5087-5092

Synthetic Routes 6

Condiciones de reacción
1.1 Reagents: Magnesium ,  Iodine Solvents: Tetrahydrofuran ;  reflux; 2 h, reflux; reflux → 0 °C
1.2 0 °C; 12 h, rt
1.3 Reagents: Sodium carbonate Solvents: Water ;  24 h, rt
1.4 Reagents: Hydrochloric acid ;  pH 2
Referencia
Synthesis and biological evaluation of 5'-phenyl-3'H-spiro-[indoline-3,2'-[1,3,4]oxadiazol]-2-one analogs
Liu, Hua-Quan; Wang, De-Cai; Wu, Fei; Tang, Wei; Ouyang, Ping-Kai, Chinese Chemical Letters, 2013, 24(10), 929-933

Synthetic Routes 7

Condiciones de reacción
1.1 Solvents: Diethyl ether
1.2 -
1.3 Reagents: Hydrogen ion
Referencia
Syntheses and antitumor activities of N'1,N'3-dialkyl-N'1,N'3-di-(alkylcarbonothioyl) malonohydrazide: The discovery of elesclomol
Chen, Shoujun; Sun, Lijun; Koya, Keizo; Tatsuta, Noriaki; Xia, Zhiqiang; et al, Bioorganic & Medicinal Chemistry Letters, 2013, 23(18), 5070-5076

Synthetic Routes 8

Condiciones de reacción
1.1 Solvents: Water ;  5 min, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water
Referencia
Potassium hydrogen sulfide
Dittmer, Donald C., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-2

Synthetic Routes 9

Condiciones de reacción
1.1 Solvents: Tetrahydrofuran ;  80 °C
1.2 24 h
1.3 rt; 24 h, rt
Referencia
Synthesis of Thermo-Sensitive Micellar Aggregates Self-Assembled from Biotinylated PNAS-b-PNIPAAm-b-PCL Triblock Copolymers for Tumor Targeting
Quan, Chang-Yun; Wu, De-Qun; Chang, Cong; Zhang, Guo-Bing; Cheng, Si-Xue; et al, Journal of Physical Chemistry C, 2009, 113(26), 11262-11267

Synthetic Routes 10

Condiciones de reacción
1.1 Solvents: Tetrahydrofuran ;  0 °C; 12 h, rt
1.2 Reagents: Sodium carbonate Solvents: Water ;  cooled; 24 h, 90 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Referencia
An efficient one-pot synthesis of 2,5-disubstituted-1,3,4-thiadiazoles from aldehydes and hydrazides using Lawesson's reagent
Ko, Inseok; Park, Soojin; Lee, Goeun; Kim, Hakwon, ARKIVOC (Gainesville, 2019, (3), 67-78

Synthetic Routes 11

Condiciones de reacción
1.1 Reagents: Triethylamine ,  Sulfur Solvents: Dimethylformamide
1.2 -
Referencia
Dithiocarboxylic acids, dithiocarboxylic esters, or thiocarboxylic amides by reaction of methylene-active chloromethyl compounds with sulfur
Thiel, W.; Mayer, R., Journal fuer Praktische Chemie (Leipzig), 1989, 331(2), 243-62

Synthetic Routes 12

Condiciones de reacción
1.1 Solvents: Diethyl ether ,  Tetrahydrofuran ;  0 °C; 0 °C → rt; 1 h, rt
1.2 Solvents: Tetrahydrofuran ;  rt → reflux; 24 h, reflux
Referencia
Preparation of α,ω-telechelic hexyl acrylate polymers with [bond]OH, [bond]COOH, and [bond]NH2 functional groups by RAFT
Cortez-Lemus, Norma A.; Salgado-Rodriguez, Rodolfo; Licea-Claverie, Angel, Journal of Polymer Science, 2010, 48(14), 3033-3051

S-(Thiobenzoyl)thioglycolic Acid Raw materials

S-(Thiobenzoyl)thioglycolic Acid Preparation Products

S-(Thiobenzoyl)thioglycolic Acid Literatura relevante

Proveedores recomendados
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:942-91-6)S-(Thiobenzoyl)thioglycolic acid
2463913
Pureza:98%
Cantidad:Company Customization
Precio ($):Informe
Amadis Chemical Company Limited
(CAS:942-91-6)S-(Thiobenzoyl)thioglycolic Acid
A844901
Pureza:99%
Cantidad:100g
Precio ($):270.0